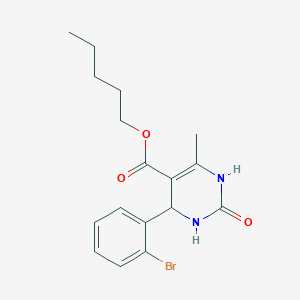
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound consists of a pyridinium core substituted with a dimethylcarbamoyl group and a morpholine ring, paired with a tetraphenylborate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 4-morpholinopyridine with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of sodium tetraphenylborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
-
Formation of the Pyridinium Intermediate
- React 4-morpholinopyridine with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).
- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
-
Formation of the Tetraphenylborate Salt
- Add sodium tetraphenylborate to the reaction mixture.
- Stir the mixture at room temperature until the formation of the desired product is complete.
- Isolate the product by filtration and purify it by recrystallization from an appropriate solvent (e.g., acetonitrile).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and solvent purity, is essential to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: The dimethylcarbamoyl group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of water or aqueous acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products
Substitution Reactions: Substituted pyridinium derivatives.
Oxidation: Oxidized products of the dimethylcarbamoyl group.
Reduction: Reduced forms of the dimethylcarbamoyl group.
Hydrolysis: Decomposition products including dimethylamine and morpholinopyridine derivatives.
科学研究应用
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context. The dimethylcarbamoyl group is known to interact with active sites of enzymes, potentially leading to inhibition or alteration of enzymatic function. The pyridinium core and morpholine ring may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)-1-((Methoxycarbonyl)oxy)pyridinium Tetraphenylborate
- Tetraphenylborate Salt of Bambuterol
- Tetraphenylborate Salt of Atropine
Uniqueness
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the morpholine ring and the dimethylcarbamoyl group differentiates it from other similar compounds, providing unique chemical and biological properties.
属性
CAS 编号 |
308124-98-3 |
|---|---|
分子式 |
C36H38BN3O3 |
分子量 |
571.5 g/mol |
IUPAC 名称 |
(4-morpholin-4-ylpyridin-1-ium-1-yl) N,N-dimethylcarbamate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C12H18N3O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-13(2)12(16)18-15-5-3-11(4-6-15)14-7-9-17-10-8-14/h1-20H;3-6H,7-10H2,1-2H3/q-1;+1 |
InChI 键 |
JLZPHSXSIJFNLH-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(=O)O[N+]1=CC=C(C=C1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


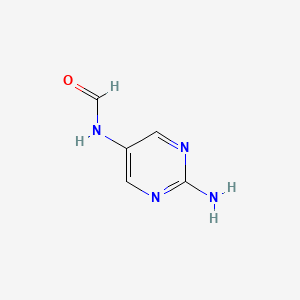
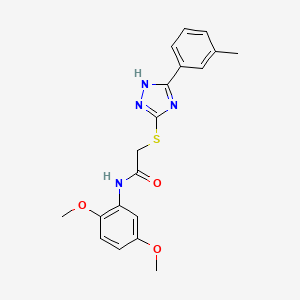
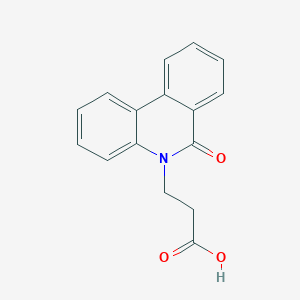
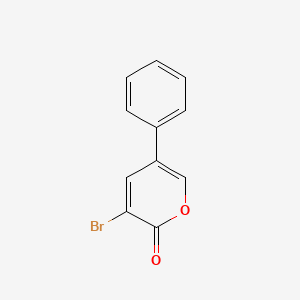
![5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B11775063.png)
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
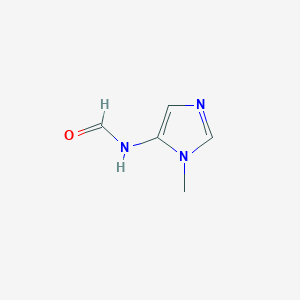
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
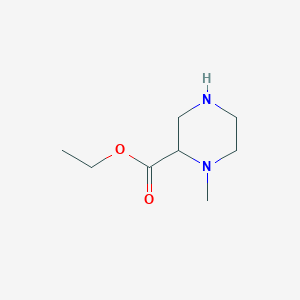
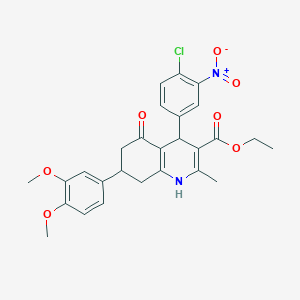
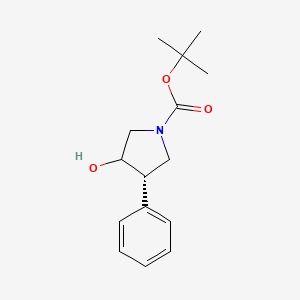
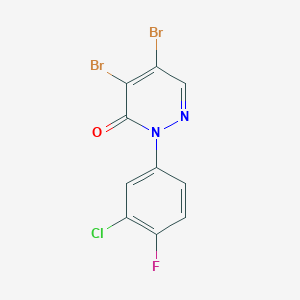
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)
